1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and two methyl groups
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular simulation study was performed on a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It is known that cells produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage . Pyrazoline derivatives, which include this compound, have been reported to exhibit antioxidant activities , suggesting that they might affect these pathways.
Result of Action
It has been reported that some pyrazole derivatives displayed superior antipromastigote activity . This suggests that the compound might have similar effects.
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the condensation of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the formylation of the pyrazole ring to introduce the carbaldehyde group. Common reagents used in these reactions include hydrazine hydrate, acetic acid, and formylating agents such as Vilsmeier-Haack reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity with biological macromolecules.
Medicine: Research into its potential as a pharmacophore for the development of new drugs, particularly those targeting cancer and microbial infections.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-(4-bromophenyl)-3,5-dimethylpyrazole: Lacks the carbaldehyde group, which may reduce its reactivity in certain chemical reactions.
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical and biological properties.
1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Lacks one methyl group, which can influence its steric and electronic properties.
Uniqueness
1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the bromophenyl and carbaldehyde groups, which provide a combination of reactivity and binding affinity that is not found in many other compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(4-bromophenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-10(13)4-6-11/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNTWHLCEXLMEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Br)C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801188821 | |
Record name | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801188821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294877-39-7 | |
Record name | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=294877-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801188821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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